Cyclopentanecarboxamide, 1-(1-methylethyl)-
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Overview
Description
Cyclopentanecarboxamide, 1-(1-methylethyl)- is a chemical compound with the molecular formula C9H17NO and a molecular weight of 155.24 g/mol . It is known for its unique structure, which includes a cyclopentane ring and a carboxamide group substituted with an isopropyl group. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentanecarboxamide, 1-(1-methylethyl)- typically involves the reaction of cyclopentanecarboxylic acid with isopropylamine. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the formation of the amide bond. The reaction can be represented as follows:
Cyclopentanecarboxylic acid+Isopropylamine→Cyclopentanecarboxamide, 1-(1-methylethyl)-+Water
Industrial Production Methods
In industrial settings, the production of Cyclopentanecarboxamide, 1-(1-methylethyl)- may involve more advanced techniques such as continuous flow reactors to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Cyclopentanecarboxamide, 1-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Cyclopentanecarboxylic acid derivatives.
Reduction: Cyclopentylamine derivatives.
Substitution: Various substituted cyclopentanecarboxamides.
Scientific Research Applications
Cyclopentanecarboxamide, 1-(1-methylethyl)- is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclopentanecarboxamide, 1-(1-methylethyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For instance, in medicinal chemistry, it may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Cyclopentanecarboxamide, 1-methyl-
- Cyclopentanecarboxamide, 1-ethyl-
- Cyclopentanecarboxamide, 1-propyl-
Uniqueness
Cyclopentanecarboxamide, 1-(1-methylethyl)- is unique due to the presence of the isopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior compared to other similar compounds.
Properties
Molecular Formula |
C9H17NO |
---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
1-propan-2-ylcyclopentane-1-carboxamide |
InChI |
InChI=1S/C9H17NO/c1-7(2)9(8(10)11)5-3-4-6-9/h7H,3-6H2,1-2H3,(H2,10,11) |
InChI Key |
GRHBTIXQXDFANK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1(CCCC1)C(=O)N |
Origin of Product |
United States |
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